![molecular formula C11H10N4O2S2 B2827871 6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 866018-17-9](/img/structure/B2827871.png)

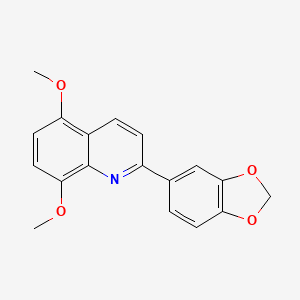

6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

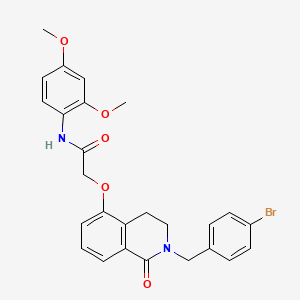

6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as MTA, is a potent and selective inhibitor of the enzyme CD73, which plays a critical role in the regulation of immune responses. CD73 is responsible for catalyzing the conversion of extracellular adenosine monophosphate (AMP) to adenosine, which is a potent immunosuppressive molecule. Therefore, the inhibition of CD73 by MTA has been shown to enhance anti-tumor immune responses and has potential as a cancer immunotherapy.

Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Serotonin Receptors

6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives have been studied for their activity as serotonin 5-HT6 receptor antagonists. The structure-activity relationship analysis revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, such as the presence of a methylsulfonyl group, significantly impact their antagonistic activity. Notably, compounds with a methylthio group and phenylsulfonyl substitution showed promising activity at picomolar levels, suggesting their potential in exploring new therapeutic avenues targeting the serotonin system (Ivachtchenko et al., 2013).

Antimicrobial Applications

The chemical framework of this compound has been utilized to develop antimicrobial agents. Compounds incorporating this structure, particularly when integrated into polyurethane varnish and printing ink, exhibited significant antimicrobial effects against a variety of microbial strains. This application underscores the compound's potential in creating surface coatings with antimicrobial properties, which could be particularly useful in healthcare settings to prevent microbial contamination and spread (El‐Wahab et al., 2015).

Contributions to Heterocyclic Chemistry

The compound and its derivatives contribute to the rich chemistry of heterocyclic compounds, providing valuable insights into the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines. These studies not only expand the chemical space of heterocyclic compounds but also offer a deeper understanding of their properties and potential applications in various fields, including materials science and pharmaceuticals (Ivachtchenko et al., 2011).

Eigenschaften

IUPAC Name |

6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S2/c1-19(16,17)9-5-13-11-8(7-2-3-18-6-7)4-14-15(11)10(9)12/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDBNLZSCSQITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CSC=C3)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326446 |

Source

|

| Record name | 6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866018-17-9 |

Source

|

| Record name | 6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)

![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)

![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)